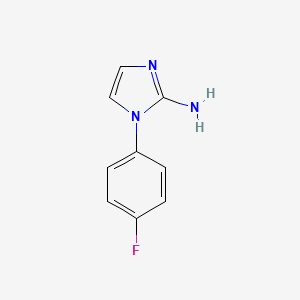

1-(4-Fluorophenyl)-1H-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

This involves determining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties, such as UV/Vis, IR, and NMR spectra .Scientific Research Applications

Novel Host Materials for Organic Light Emitting Diodes (OLEDs)

A study introduced a novel bipolar phenanthroimidazole derivative that shows impressive performance as an emitting layer in non-doped OLEDs. This compound, characterized by efficient violet-blue emission and excellent thermal stability, is used as a host for green and orange-red phosphorescent OLEDs, demonstrating high external quantum efficiency and low efficiency roll-off at high brightness (Liu et al., 2016).

Fluorescent Probes for Live Cell Imaging

Regiospecific synthesis of 1,2-disubstituted (hetero)aryl fused imidazoles, facilitated by a palladium-catalyzed amination, has been developed to create fluorescent scaffolds with tunable fluorescence emission. These fluorophores serve as versatile tools in live cell imaging, indicating their significant role in biomedical research (Zhao et al., 2011).

Antitumor Properties and Prodrug Development

The antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, structurally similar to 1-(4-Fluorophenyl)-1H-imidazol-2-amine, have been explored extensively. These compounds have shown highly selective, potent antitumor properties both in vitro and in vivo. Strategies such as amino acid conjugation have been employed to overcome limitations posed by the lipophilicity of these compounds, creating water-soluble, chemically stable prodrugs (Bradshaw et al., 2002).

Blue Emitting Fluorophores and Photophysical Studies

Research into novel fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho[1,2-d][1,2,3]triazolyl derivatives, which are synthesized from aniline and naphthalen-2-amine derivatives related to this compound, has provided insight into their photophysical properties. These compounds absorb in the ultraviolet region and emit in the blue region, showing potential for applications in optoelectronic devices (Padalkar et al., 2015).

Metal-Organic Frameworks for Hydrocarbon Sorption and Photocatalysis

The synthesis of metal-organic frameworks using a tris(4-(1H-imidazol-1-yl)phenyl)amine ligand has demonstrated highly selective sorption of small hydrocarbons and interesting photocatalytic properties. These materials feature unique structural characteristics conducive to gas storage and separation applications, as well as photocatalytic degradation of organic pollutants (Fu et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(4-fluorophenyl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPLDHJCRWZUPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B2592168.png)

![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2592170.png)

![2,8-Dibromo-6,12-bis(3-nitrophenyl)benzo[c][1,5]benzodiazocine](/img/structure/B2592171.png)

![2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one](/img/no-structure.png)

![2-[(3-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2592181.png)

![2-chloro-6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2592182.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2592186.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2592191.png)